2-methyl-1-[(4-nitrophenyl)sulfonyl]-1H-imidazole
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Overview
Description
2-METHYL-1-(4-NITROBENZENESULFONYL)-1H-IMIDAZOLE is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a methyl group, a nitrobenzenesulfonyl group, and an imidazole ring, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-1-(4-NITROBENZENESULFONYL)-1H-IMIDAZOLE typically involves the reaction of 2-methylimidazole with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-1-(4-NITROBENZENESULFONYL)-1H-IMIDAZOLE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acids or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
2-METHYL-1-(4-NITROBENZENESULFONYL)-1H-IMIDAZOLE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-METHYL-1-(4-NITROBENZENESULFONYL)-1H-IMIDAZOLE involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-METHYL-1-(4-NITROBENZENESULFONYL)AZIRIDINE
- 2-METHYL-1-(4-NITROBENZENESULFONYL)PYRROLE
- 2-METHYL-1-(4-NITROBENZENESULFONYL)THIAZOLE
Uniqueness
Compared to similar compounds, 2-METHYL-1-(4-NITROBENZENESULFONYL)-1H-IMIDAZOLE is unique due to its imidazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C10H9N3O4S |
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Molecular Weight |
267.26 g/mol |
IUPAC Name |
2-methyl-1-(4-nitrophenyl)sulfonylimidazole |
InChI |
InChI=1S/C10H9N3O4S/c1-8-11-6-7-12(8)18(16,17)10-4-2-9(3-5-10)13(14)15/h2-7H,1H3 |
InChI Key |
MBWOZYWOCPKZRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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